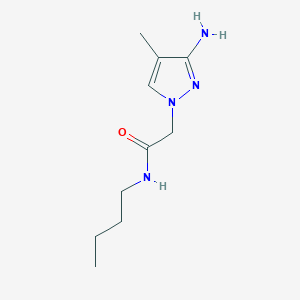

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide

Beschreibung

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide is a heterocyclic acetamide derivative characterized by a pyrazole ring substituted with an amino (-NH₂) and methyl (-CH₃) group at the 3- and 4-positions, respectively. The pyrazole moiety is linked via a methylene bridge (-CH₂-) to the carbonyl group of an N-butylacetamide backbone.

Key structural features:

- N-butylacetamide backbone: A lipophilic chain that may influence solubility and membrane permeability.

- Amino and methyl substituents: Polar and nonpolar functional groups that modulate electronic and steric effects.

Eigenschaften

Molekularformel |

C10H18N4O |

|---|---|

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

2-(3-amino-4-methylpyrazol-1-yl)-N-butylacetamide |

InChI |

InChI=1S/C10H18N4O/c1-3-4-5-12-9(15)7-14-6-8(2)10(11)13-14/h6H,3-5,7H2,1-2H3,(H2,11,13)(H,12,15) |

InChI-Schlüssel |

HXJVOKMZEAVWPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)CN1C=C(C(=N1)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide

General Synthetic Strategy

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide typically involves the construction of the pyrazole ring bearing the amino and methyl substituents, followed by the attachment of the N-butylacetamide side chain at the pyrazole nitrogen (N-1). Two main approaches are reported:

Route A: Construction of the substituted pyrazole ring via cyclization of β-ketonitriles or β-ketoesters with hydrazine derivatives, followed by amide coupling to introduce the N-butylacetamide moiety.

Route B: Direct N-alkylation of a preformed 3-amino-4-methyl-1H-pyrazole with an appropriate butylacetamide derivative under controlled conditions.

Synthesis of the 3-Amino-4-methyl-1H-pyrazole Core

The pyrazole core is commonly synthesized by condensation of β-ketonitriles or β-ketoesters with hydrazine hydrate or substituted hydrazines. According to Beilstein Journal of Organic Chemistry (2011), β-ketonitriles (e.g., 3-oxo-3-(substituted)propanenitriles) react with hydrazine in the presence of triethylamine in ethanol under reflux to afford 5-aminopyrazoles regioselectively.

For the 4-methyl substitution, the β-ketonitrile precursor is typically a methyl-substituted β-ketoester or β-ketonitrile, which upon reaction with hydrazine yields the 4-methyl-3-aminopyrazole ring system.

Attachment of the N-Butylacetamide Side Chain

The N-butylacetamide side chain is introduced by acylation of the pyrazole nitrogen (N-1) with butylacetyl chloride or via amide bond formation using butylamine and a suitable acylating agent.

Common methods include:

Acyl Chloride Method: Reaction of 3-amino-4-methyl-1H-pyrazole with butylacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane at low temperature to yield the N-substituted acetamide.

Carbodiimide Coupling: Coupling of 3-amino-4-methyl-1H-pyrazole with butylacetic acid using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF to form the amide bond under mild conditions.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | β-Ketonitrile (methyl-substituted) + Hydrazine hydrate | Et3N, EtOH, reflux | 3-Amino-4-methyl-1H-pyrazole |

| 2 | 3-Amino-4-methyl-1H-pyrazole + Butylacetyl chloride | Et3N, DCM, 0–25°C | 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide |

Alternative Synthetic Routes

Some patents (e.g., EP0299407A1) report the synthesis of 1H-pyrazole-1-alkanamides with various substituents via similar strategies involving pyrazole ring formation followed by N-alkylation or acylation. Although these patents focus on related compounds, the methodologies are applicable to the target compound with appropriate modifications.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| β-Ketonitrile + Hydrazine Cyclization | High regioselectivity; versatile for various substituents; scalable | Requires careful control of reaction conditions; β-ketonitriles may be sensitive |

| Acyl Chloride N-Acylation | Straightforward; high yields; mild conditions | Acyl chlorides can be moisture sensitive; requires anhydrous conditions |

| Carbodiimide Coupling | Mild conditions; avoids acyl chlorides; suitable for sensitive substrates | Carbodiimides can form side products; requires purification |

Reaction Optimization Parameters

Solvent: Ethanol or dichloromethane commonly used; solvent choice affects solubility and reaction rate.

Temperature: Reflux for ring formation; 0–25°C for acylation to avoid side reactions.

Base: Triethylamine preferred to neutralize HCl during acylation.

Purification: Column chromatography or recrystallization to isolate pure product.

Summary of Key Research Findings

The pyrazole ring synthesis via β-ketonitrile and hydrazine is well-established and provides access to 3-amino-4-methyl substitution patterns with good regioselectivity.

N-acylation with butylacetyl chloride or amide coupling via carbodiimide reagents efficiently installs the N-butylacetamide side chain.

The synthetic methods are adaptable for scale-up and combinatorial library synthesis, facilitating medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The compound is compared below with N-butylacetamide (a simpler analog) and hypothetical pyrazole-containing derivatives.

Key Observations :

Thermodynamic and Physical Properties

Data for N-butylacetamide is sourced from NIST ; inferences for the target compound are based on structural extrapolation.

Key Observations :

- The larger molecular weight and polar pyrazole/amino groups likely elevate boiling points compared to N-butylacetamide.

- Solubility is a balance between the hydrophilic pyrazole/amino groups and hydrophobic butyl chain.

Pharmacological Potential (Inferred)

- Pyrazole-containing acetamides : Often exhibit antimicrobial, anti-inflammatory, or kinase-inhibitory activity due to nitrogen-rich heterocycles.

- N-butylacetamide : Lacks significant bioactivity, serving primarily as a solvent or intermediate .

Biologische Aktivität

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by an amino group at position 3 and a butylacetamide side chain, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4O |

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 2-(3-amino-4-methylpyrazol-1-yl)-N-butylacetamide |

| CAS Number | 1342542-52-2 |

The biological activity of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide is thought to involve its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various signaling pathways, which could lead to effects such as:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The presence of the amino group may enhance its ability to interact with inflammatory mediators, suggesting potential use in inflammatory conditions.

Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

Anticancer Activity

A study evaluated the anticancer potential of several pyrazole derivatives, including 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide, against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The results indicated that this compound exhibited significant cytotoxicity against these cell lines, with IC50 values in the low micromolar range, suggesting it may act as a promising candidate for further development in cancer therapy .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide. The compound demonstrated effective inhibition against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis. This suggests that the compound induces programmed cell death in cancer cells.

Case Study 2: Anti-inflammatory Effects

A murine model was used to assess the anti-inflammatory effects of the compound. Mice treated with 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide showed reduced levels of pro-inflammatory cytokines compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential use in managing inflammatory diseases.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazole ring followed by coupling with the N-butylacetamide moiety. Key steps include:

- Amide bond formation : Reacting 3-amino-4-methyl-1H-pyrazole with activated N-butylacetamide derivatives (e.g., using carbodiimide coupling agents).

- Optimization : Temperature (60–80°C) and pH (neutral to slightly acidic) are critical to minimize side reactions and improve yields .

- Purification : Column chromatography or recrystallization from ethanol/methanol is employed to isolate the pure compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : H and C NMR to verify pyrazole ring substitution patterns and acetamide linkage .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .

- Infrared (IR) spectroscopy : Confirmation of amine (-NH) and amide (C=O) functional groups .

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate this compound’s enzyme inhibitory activity?

- In vitro assays : Use fluorogenic or chromogenic substrates to measure inhibition kinetics (e.g., for kinases or proteases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .

- Dose-response curves : Test concentrations spanning 0.1–100 µM to calculate IC values. Replicate experiments (n ≥ 3) to ensure statistical validity .

- Data normalization : Express activity as a percentage of uninhibited enzyme activity to account for batch variability .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC values across assays)?

- Source analysis : Check for assay-specific variables (e.g., buffer composition, ATP concentration in kinase assays) that may alter compound reactivity .

- Orthogonal validation : Confirm activity using complementary methods (e.g., surface plasmon resonance for binding affinity alongside enzymatic assays) .

- Meta-analysis : Compare results with structurally analogous compounds to identify trends in structure-activity relationships (SAR) .

Q. What methodologies are recommended for assessing pharmacokinetic properties, such as metabolic stability?

- Microsomal stability assays : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free vs. bound fractions .

- Caco-2 permeability : Evaluate intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Scaffold modulation : Synthesize derivatives with variations in the pyrazole’s amino/methyl groups or the butyl chain length. Test for changes in potency and selectivity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding moieties .

- In silico docking : Predict interactions with target proteins (e.g., COX-2 or EGFR) to guide synthetic modifications .

Q. What strategies are effective for studying interactions with multiple biological targets (polypharmacology)?

- Broad-spectrum profiling : Screen against panels of kinases, GPCRs, or ion channels using high-throughput platforms (e.g., Eurofins Pharma Discovery Services) .

- Network pharmacology : Construct interaction networks using tools like STRING or Cytoscape to identify off-target effects .

Q. How can researchers evaluate the compound’s stability under varying physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acidic/basic pH). Monitor degradation products via HPLC .

- Accelerated stability testing : Store at 25°C/60% relative humidity (ICH guidelines) and assess purity monthly .

Q. What comparative approaches are used to differentiate this compound from structurally similar analogs?

- Thermodynamic solubility : Compare solubility in PBS and simulated biological fluids using nephelometry .

- Cytotoxicity profiling : Test against normal cell lines (e.g., HEK-293) alongside cancer lines to assess therapeutic windows .

Q. How can translational potential be assessed in preclinical disease models?

- Xenograft models : Administer the compound (oral/i.p.) to mice bearing tumor xenografts. Monitor tumor volume and biomarkers (e.g., Ki-67 for proliferation) .

- Pharmacodynamic markers : Use ELISA or Western blot to measure target modulation (e.g., phosphorylated ERK in MAPK pathway studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.